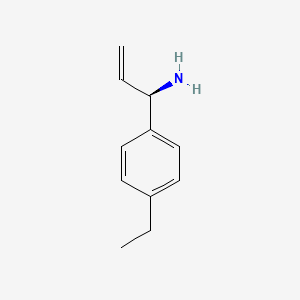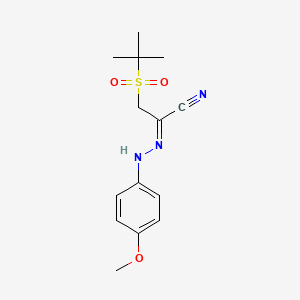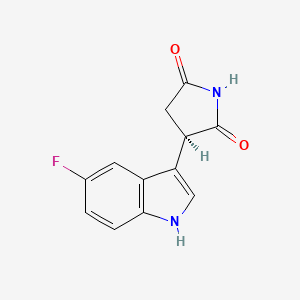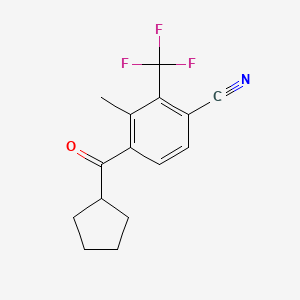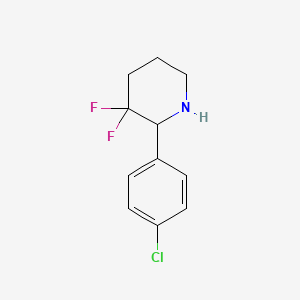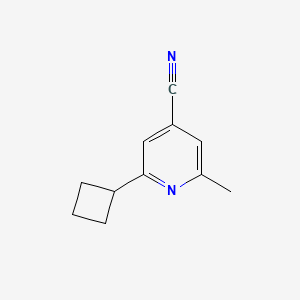
2-Cyclobutyl-6-methylisonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutyl-6-methylisonicotinonitrile is an organic compound with the molecular formula C₁₁H₁₂N₂ It is a derivative of isonicotinonitrile, featuring a cyclobutyl group and a methyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-6-methylisonicotinonitrile typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through a cyclization reaction of a suitable precursor.
Nitrile Group Introduction: The nitrile group is introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Methylation: The methyl group is introduced through a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including distillation, crystallization, and chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
2-Cyclobutyl-6-methylisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nitriles or pyridine derivatives.
科学的研究の応用
2-Cyclobutyl-6-methylisonicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyclobutyl-6-methylisonicotinonitrile involves its interaction with specific molecular targets. The compound may act by:
Binding to Receptors: Interacting with cellular receptors to modulate biological pathways.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
類似化合物との比較
Similar Compounds
2-Cyclobutylisonicotinonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.
6-Methylisonicotinonitrile: Lacks the cyclobutyl group, which may influence its chemical properties and applications.
Uniqueness
2-Cyclobutyl-6-methylisonicotinonitrile is unique due to the presence of both the cyclobutyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC名 |
2-cyclobutyl-6-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C11H12N2/c1-8-5-9(7-12)6-11(13-8)10-3-2-4-10/h5-6,10H,2-4H2,1H3 |
InChIキー |
BSTCVSNJQNYCIN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C2CCC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




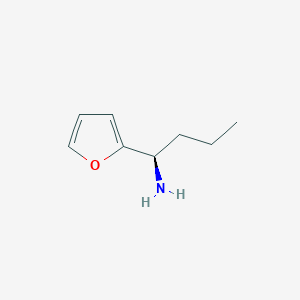

![(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053188.png)




